(2R)-but-3-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-but-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33447-72-2 | |
| Record name | (2R)-but-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereoselective Preparation
Novel Synthetic Route Development
Fragmentation and Rearrangement Pathways
While direct fragmentation or rearrangement pathways specifically for the synthesis of (2R)-but-3-en-2-ol are not extensively detailed in the provided literature, rearrangement reactions, particularly the Claisen rearrangement, are noted for their utility in creating chiral centers and allylic alcohol structures thieme-connect.dethieme-connect.deresearchgate.net. These reactions typically involve the thermal or catalyzed rearrangement of allyl vinyl ethers. The principle behind these rearrangements is the transfer of chirality from a starting allylic alcohol to a newly formed carbon center, often resulting in high enantiomeric excess thieme-connect.deresearchgate.net. For instance, optically pure allylic alcohols can be used to create quaternary centers with high enantiomeric excess through Claisen rearrangement thieme-connect.de.
Although not directly producing this compound, the general concept of fragmentation is applied in the synthesis of carbonyl compounds through oxidative cleavage of alkenes or 1,2-diols thieme-connect.dethieme-connect.de. These methods are more broadly used for ketone and aldehyde synthesis but illustrate the principle of breaking down larger molecules to form smaller, functionalized units.
Stereocontrolled Functionalization Reactions
Stereocontrolled functionalization offers a more direct route to enantiomerically pure this compound. These methods typically involve asymmetric catalysis or the use of chiral auxiliaries to guide the formation of the desired stereoisomer.
Asymmetric Catalysis in Allylic Alcohol Synthesis: Transition metal catalysis, particularly using ruthenium, has emerged as a powerful tool for the enantioselective synthesis of allylic alcohols. For example, ruthenium-catalyzed carbonyl vinylations using chiral ligands, such as JOSIPHOS, can convert primary alcohols and alkynes into chiral allylic alcohols with excellent stereocontrol organic-chemistry.orgnih.gov. These reactions often involve the dehydrogenation of an alcohol to an aldehyde, followed by nucleophilic addition of a vinylruthenium species to the carbonyl group nih.gov.
Other Stereoselective Approaches: Research has also explored the use of chiral auxiliaries and organocatalysis for stereoselective allylic alcohol synthesis. For instance, the asymmetric addition of alkenylzinc reagents to aldehydes catalyzed by chiral ligands has been shown to produce enantiomerically enriched allylic alcohols organic-chemistry.org. Furthermore, the development of catalytic asymmetric 1,3-dipolar cycloadditions and other cascade reactions involving allyl alcohol moieties has been reported for the synthesis of complex chiral molecules, demonstrating the versatility of allylic alcohol scaffolds in stereoselective synthesis researchgate.netchinesechemsoc.orgrsc.org.
Data Table: Examples of Stereoselective Synthesis of Allylic Alcohols
| Reaction Type/Methodology | Key Reagents/Catalyst | Starting Material Example | Product Example (Chiral Allylic Alcohol) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Ruthenium-catalyzed Carbonyl Vinylation via Hydrogen Auto-Transfer | Chiral Ru-JOSIPHOS complex, 2-butyne | Primary alcohols | Chiral allylic alcohols | High | Excellent | nih.gov |
| Hoppe-Matteson-Aggarwal (HMA) Protocol | Hoppe anion, Vinyl boronic ester | Various functionalized vinyl boronic esters | Allylic alcohols | Good | Excellent | acs.orguni-hannover.de |
| Asymmetric Addition of Alkenylzinc to Aldehydes | Chiral ligands (e.g., (-)-2-exo-morpholinoisoborne-10-thiol) | Aldehydes | (E)-Allylic alcohols | Good | >95% | organic-chemistry.org |
| Organocatalytic Asymmetric Synthesis | Chiral catalysts | Various substrates | Chiral allylic alcohols | High | Up to 99% | pnas.org |
Compound Name List:
this compound
Reactivity and Mechanistic Investigations
Electrophilic Additions to the Alkene Moiety
The terminal alkene in (2R)-but-3-en-2-ol is susceptible to electrophilic attack. The presence of the chiral center adjacent to the double bond can lead to diastereoselective outcomes in these addition reactions.
Epoxidation of the alkene in this compound creates new stereogenic centers at C3 and C4. The existing (R)-configuration at C2 can direct the approach of the epoxidizing agent, leading to a preference for one epoxide diastereomer over the other. While peroxyacids like m-CPBA can induce facial selectivity, studies have explored various catalytic systems for enhanced diastereoselectivity. For instance, titanium-salen complexes utilizing aqueous hydrogen peroxide have been reported to achieve highly syn-selective epoxidation of terminal allylic alcohols, yielding epoxy alcohols with high diastereomeric ratios (dr), often exceeding 99:1 nih.gov. In such systems, the catalyst configuration dictates the syn or anti selectivity relative to the existing stereocenter.
Table 3.1.1: Diastereoselective Epoxidation of Allylic Alcohols (Illustrative Data)
| Substrate Example | Epoxidizing Agent | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Terminal Allylic Alcohol | H₂O₂ | Ti-Salen | 98 | >99:1 (syn) | nih.gov |
| Terminal Allylic Alcohol | m-CPBA | None | Variable | Moderate | wikipedia.org |
The reactivity and stereochemical course of reactions involving the alkene moiety of this compound are influenced by factors such as allylic strain and stereoelectronic effects. Allylic strain refers to unfavorable steric interactions between substituents on the allylic carbon (C2) and the double bond. The methyl and hydroxyl groups at C2 can influence the preferred conformation of the molecule. Stereoelectronic effects, such as hyperconjugation or orbital overlap, can stabilize certain transition states, thereby dictating the regioselectivity and stereoselectivity of additions. For example, the hydroxyl group can participate in hydrogen bonding, potentially directing the approach of reagents and influencing the conformational preferences that lead to specific diastereomeric products wikipedia.orgcdnsciencepub.com. Models considering these interactions help rationalize the observed stereochemical outcomes in reactions like epoxidation wikipedia.orgcdnsciencepub.com.
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group in this compound can undergo various functional group transformations. These include esterification, etherification, and oxidation. For instance, reaction with acylating agents like acetic anhydride (B1165640) in the presence of a base can yield the corresponding acetate (B1210297) ester. Oxidation of the secondary alcohol can lead to the formation of the α,β-unsaturated ketone, but-3-en-2-one, using reagents such as pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation conditions. These transformations are fundamental for modifying the molecule's properties or preparing it for further synthetic steps.
Transition Metal-Catalyzed Reactions
Transition metal catalysis plays a pivotal role in the selective transformations of this compound, particularly in asymmetric hydrogenation and carbonylation reactions.
The asymmetric hydrogenation of the alkene in this compound, or related prochiral alkenes, is a significant area of research. This process typically employs chiral transition metal catalysts, often based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), coordinated with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). The mechanism generally involves the coordination of the alkene to the metal center, followed by oxidative addition of hydrogen. A key step is the migratory insertion of the alkene into a metal-hydride bond, which occurs in a stereoselective manner due to the influence of the chiral ligand. Reductive elimination of the saturated alkane then regenerates the catalyst. For example, chiral ruthenium catalysts, particularly those employing BINAP ligands, are known for their efficacy in hydrogenating various substrates, including allylic alcohols, with high enantioselectivity shu.eduajchem-b.com. The precise mechanism can vary depending on the metal and ligand system, with some catalysts exhibiting bifunctional activity where both the metal and the ligand interact with the substrate ajchem-b.com.
Table 3.3.1: Asymmetric Hydrogenation of Olefins (Illustrative Data)
| Substrate Class | Catalyst System Example | Ligand Type | Product Class | Typical Enantioselectivity (ee) | Reference |
| Prochiral Alkenes | Rh(I) complexes | Chiral Diphosphines (e.g., DuPhos) | Chiral Alkanes | High (90-99%) | ajchem-b.com |
| Allylic Alcohols | Ru complexes | BINAP | Chiral Alcohols | High (90-97%) | shu.eduajchem-b.com |
This compound can participate in various transition metal-catalyzed carbonylation reactions, where carbon monoxide (CO) is incorporated into the molecule. Palladium (Pd) catalysts are frequently employed for these transformations. Direct carbonylation of allylic alcohols with CO can lead to the formation of β,γ-unsaturated carboxylic acids or esters, depending on the reaction conditions and the presence of nucleophiles like alcohols or water oup.comresearchgate.netresearchgate.net. For instance, palladium-catalyzed reactions using formic acid as a CO source allow for the synthesis of β,γ-unsaturated carboxylic acids under mild conditions, avoiding the need for high-pressure gaseous CO researchgate.net. These reactions can exhibit excellent chemo-, regio-, and stereoselectivity, with specific ligands like Xantphos often proving crucial for optimal performance researchgate.net. In some cases, cyclocarbonylation reactions can occur, leading to the formation of lactones, such as γ-butyrolactones, from unsaturated allylic alcohols dntb.gov.ua.
Table 3.3.2: Palladium-Catalyzed Carbonylation of Allylic Alcohols (Illustrative Data)
| Substrate Class | Carbonyl Source | Catalyst System Example | Product Class | Selectivity (Regio-/Stereo-) | Reference |
| Allylic Alcohols | CO / Formic Acid | Pd complexes | β,γ-Unsaturated Carboxylic Acids | Excellent | oup.comresearchgate.net |
| Allylic Alcohols | CO | Pd-DPEphos | γ-Butyrolactones | High | dntb.gov.ua |
| Allylic Alcohols | CO | Pd complexes | β,γ-Unsaturated Amides | Excellent | researchgate.net |
Cascade and Multicomponent Reactions Incorporating the Compound
Cascade and multicomponent reactions offer efficient pathways to construct complex molecules from simpler starting materials in a single operation. Chiral allylic alcohols, including potentially this compound, can serve as valuable building blocks in such transformations.
While specific examples of this compound in multicomponent reactions are not explicitly detailed in the provided snippets, the broader field of allylic alcohol chemistry shows their involvement in reactions like Pd(II)-catalyzed oxidative three-component cascade reactions for the synthesis of substituted pyrroles from amines, alkyne esters, and alkenes organic-chemistry.org. Such reactions highlight the capacity of allylic systems to engage in complex bond-forming sequences.
Fundamental Studies on Reaction Selectivity and Stereocontrol
Controlling selectivity, particularly stereoselectivity, is paramount when working with chiral molecules like this compound. Fundamental studies in this area focus on understanding the factors that govern regioselectivity and enantioselectivity, and developing methods to achieve high levels of control.
Kinetic Resolution and Dynamic Kinetic Resolution (DKR): Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for obtaining enantiomerically pure compounds from racemates. Lipases are widely employed in the KR of racemic alcohols, catalyzing ester synthesis or hydrolysis. For allylic alcohols, metal/lipase (B570770) co-catalyzed DKR processes have been developed. For instance, ruthenium catalysts in combination with lipases can mediate the dynamic kinetic resolution of racemic allylic alcohols via an isomerization-hydrogenation cascade, yielding enantioenriched chiral alcohols with high diastereoselectivity and enantioselectivity mdpi.comnih.gov. Vanadium catalysts have also been shown to promote the racemization of chiral alcohols through mechanisms involving carbocation intermediates, which can then undergo enantioselective esterification by lipases mdpi.com. These methods allow for the quantitative transformation of racemic mixtures into single enantiomers, a crucial aspect for utilizing chiral building blocks.
Asymmetric Catalysis: Asymmetric catalysis is central to achieving high stereoselectivity in reactions involving chiral substrates or in the synthesis of chiral products. Studies have explored various transition metal catalysts for stereoselective transformations of allylic alcohols. For example, iridium-catalyzed asymmetric allylation of racemic branched allylic alcohols with thiols has been reported, yielding chiral β-hydroxy allylic sulfides with good to excellent enantioselectivity rsc.org. Palladium-catalyzed asymmetric allylic substitution reactions, often involving desymmetrization of prochiral substrates, are also key methods for constructing chiral polyheterocycles thieme-connect.de. Furthermore, research into the asymmetric addition of organometallic reagents to carbonyl compounds, including allylic nucleophiles, aims to control the stereochemistry of newly formed chiral centers organic-chemistry.orgnih.gov.
Mechanistic Insights into Stereoselectivity: Fundamental studies often delve into the mechanistic underpinnings of observed stereoselectivity. For example, computational investigations using density functional theory (DFT) have been employed to elucidate the factors influencing the diastereoselective epoxidation of chiral allylic alcohols, revealing the importance of steric interactions and conformational preferences in determining the preferred transition states acs.org. Similarly, studies on the addition of allylmagnesium halides to chiral ketones suggest that stereoselectivity arises from the approach of the nucleophile to the lowest energy conformations of the ketone, rather than solely relying on traditional models like Felkin-Anh, especially when reactions are very fast nih.gov.
Data Tables
While specific data tables for this compound were not directly extracted from the search results, the following table illustrates the type of data typically presented in studies on chiral allylic alcohol transformations, based on related research:
Table 1: Examples of Stereoselective Transformations Involving Chiral Allylic Alcohols
| Reaction Type | Catalyst/Reagent System | Substrate Class (Example) | Product Class (Example) | Yield | Enantioselectivity (ee) / Diastereoselectivity (dr) | Citation |
| Cascade Reductive Syn-Arylative Cyclization | Ni(cod)₂, (S)-BIDIME | Tetrasubstituted Allylic Alcohols | Five-membered heterocyclics (e.g., pyrrolidines, THF) | Up to 98% | >99:1 er | chemrxiv.org |
| Isomerization/DKR of Allylic Alcohols | Chiral BINOL-based alkoxides | Racemic allylic alcohols | Chiral secondary allylic alcohols | High | Up to 99% ee, S factor >200 | acs.org |
| Reductive Cross Coupling of Alkynes and Boronic Esters | Cu-based catalyst | Terminal alkynes, α-chloro boronic esters | Chiral allylic alcohols | High | Excellent regioselectivity, E/Z > 200:1, stereospecific | dicp.ac.cn |
| Isomerization-Dynamic Kinetic Resolution Cascade | Ru-diamine diphosphine complex, tBuOK | Racemic allylic alcohols | Enantioenriched chiral alcohols with adjacent stereocenters | High | Up to >99:1 dr, >99% ee | nih.gov |
| Asymmetric Allylation/Acyl Transfer Rearrangement | Ir-catalyst, thioesters, VEC | Thioesters, Vinyl ethylene (B1197577) carbonate (VEC) | Chiral β-hydroxy allylic sulfides | Good to high | Excellent enantioselectivity | rsc.org |
| Pd-catalyzed Asymmetric Allylic Substitution Cascade | Pd(0) catalyst, chiral ligands | Meso-diol diesters of cycloolefins | Chiral polyheterocycles | High | Excellent dr | thieme-connect.de |
Note: The specific compound this compound is a chiral allylic alcohol and would be expected to participate in similar transformations as described for other chiral allylic alcohols. Specific reaction conditions, yields, and selectivities would depend on the exact substrate and catalyst system employed.
Compound Name Table
this compound
Allylic alcohols
Chiral allylic alcohols
Tetrasubstituted allylic alcohols
(2R,3S)-3-phenylbutan-2-ol
(2R)-2,3-dimethylbutan-1-ol
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
2,3-Butanediol
(2R,3R)-(-)-2,3-Butanediol
(2S,3S)-(+)-2,3-Butanediol
(2R,3S)-2,3-Butanediol
(Z)-2-aroyl-3-(1H-imidazol-2-yl)-acrylonitriles
Quinoxalin-2(1H)-ones
Applications in Advanced Organic Synthesis
Utilization as a Chiral Auxiliary and Ligand Precursor
While direct application as a classical chiral auxiliary—a stereogenic group temporarily incorporated to direct the stereochemical outcome of a reaction—is not extensively documented, the core value of (2R)-but-3-en-2-ol lies in its use as a chiral building block. nih.govresearchgate.net In this capacity, its inherent chirality is permanently integrated into the target molecule, dictating the stereochemistry of subsequent transformations. The stereocenter of this compound acts as an internal directing group, influencing the facial selectivity of reactions on nearby functional groups.
Furthermore, this compound is a viable precursor for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. Chiral phosphine (B1218219) and phosphite (B83602) ligands, for example, are widely used in transition-metal-catalyzed reactions to produce enantiomerically enriched products. researchgate.netnih.govrsc.org A plausible route to a chiral phosphite ligand involves the reaction of this compound with phosphorus trichloride (B1173362), followed by reaction with an axially chiral biphenol like (R)-BINOL. This would generate a P-chiral phosphite ligand where the stereochemistry is derived from the parent alcohol.
Table 1: Potential Synthesis of a Chiral Phosphite Ligand from this compound
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
| 1 | This compound | Phosphorus trichloride (PCl₃) | (2R)-but-3-en-2-yl phosphorodichloridite | Forms a reactive phosphorus intermediate. |
| 2 | (2R)-but-3-en-2-yl phosphorodichloridite | (R)-BINOL | Chiral Phosphite Ligand | Creates a P-chiral ligand for asymmetric catalysis. |
Stereoselective Construction of Complex Molecular Scaffolds
The defined stereochemistry of this compound is instrumental in the stereoselective synthesis of complex molecular frameworks, particularly macrocycles. A prominent example is found in the synthetic strategies toward the natural product (-)-Aigialomycin D . researchgate.netresearchgate.netnih.gov Although many syntheses of this molecule utilize the homologous (S)-4-penten-2-ol, the principles of stereocontrol are directly applicable.
In these syntheses, the chiral homoallylic alcohol is esterified with a functionalized aromatic acid derivative. This incorporates the chiral center and the terminal alkene into a linear precursor. The crucial macrocyclization step is then achieved via a Ring-Closing Metathesis (RCM) reaction, typically using a Grubbs catalyst. researchgate.net The pre-existing stereocenter at the alcohol position influences the conformational preference of the acyclic precursor, which can affect the efficiency and stereochemical outcome of the RCM reaction to form the 14-membered macrocycle. researchgate.net
Table 2: Key Synthetic Steps in a Representative Aigialomycin D Synthesis
| Step | Reaction Type | Key Reagents | Intermediate/Product | Role of Chiral Alcohol Moiety |
| 1 | Esterification | (S)-4-penten-2-ol, Activated Resorcylic Acid Derivative | Acyclic Diene Precursor | Introduces the C5' stereocenter and a terminal alkene for RCM. researchgate.net |
| 2 | Ring-Closing Metathesis (RCM) | Grubbs II Catalyst | 14-Membered Macrolactone | The chiral center guides the conformation for efficient macrocyclization. researchgate.net |
| 3 | Deprotection | Acidic conditions | (-)-Aigialomycin D | The original stereocenter is a key feature of the final natural product. researchgate.net |
Precursor in the Synthesis of Bioactive Molecules and Natural Product Derivatives
The utility of this compound as a chiral starting material extends to the total synthesis of various bioactive molecules. Its role is to provide a specific stereocenter that is often found in the core structure of complex natural products.
(-)-Aigialomycin D , a member of the resorcylic acid lactone (RAL) family, exhibits noteworthy protein kinase inhibitory activities, making it a target of interest in cancer research. nih.gov Multiple total syntheses have been developed, underscoring its biological relevance. researchgate.netwikipedia.orgacs.org The syntheses pivot on the use of a chiral homoallylic alcohol like (S)-4-penten-2-ol to establish the C5' stereocenter, a critical element for the molecule's bioactivity. researchgate.net
Similarly, the Epothilones , such as Epothilone B, are potent microtubule-stabilizing agents with significant anticancer properties. organic-chemistry.org The syntheses of these complex 16-membered macrolides require the meticulous construction of multiple stereocenters. Chiral alcohol fragments are key building blocks for segments of the molecule, such as the C1-C9 fragment. wikipedia.org While a direct synthesis from this compound may not be the most common route, its structural motif is representative of the small, chiral alcohols used to build up the carbon skeleton and install the necessary stereochemistry.
Development of Novel Synthetic Methodologies Based on its Reactivity
The bifunctional nature of this compound makes it an excellent substrate for the development and optimization of new synthetic methods. Its allylic alcohol moiety is amenable to a range of stereoselective transformations.
Sharpless Asymmetric Epoxidation: This reaction is a cornerstone of asymmetric synthesis for converting allylic alcohols into chiral 2,3-epoxyalcohols. acs.orgharvard.edu Applying this methodology to this compound would be expected to proceed with high diastereoselectivity due to the existing stereocenter. Depending on the choice of chiral tartrate ligand (L-(+)-DET or D-(-)-DET), one of two possible diastereomeric epoxyalcohols can be selectively synthesized. dalalinstitute.comorganic-chemistry.org These resulting chiral epoxyalcohols are highly versatile intermediates, readily opened by various nucleophiles to generate more complex chiral structures.
Ozonolysis: The vinyl group of this compound can be cleaved using ozonolysis to generate a chiral carbonyl compound. To achieve this selectively, the hydroxyl group is typically protected first, for example, as a tert-butyldimethylsilyl (TBS) ether . core.ac.uk Ozonolysis of the resulting TBS-protected ether, followed by a reductive workup, would yield the valuable and highly reactive chiral building block, (R)-2-(tert-butyldimethylsilyloxy)propanal . This aldehyde can then be used in a variety of subsequent carbon-carbon bond-forming reactions, such as aldol (B89426) additions or Wittig reactions, to build larger molecules with retention of the original stereochemistry.
Ring-Closing Metathesis (RCM): this compound can serve as a starting point for the synthesis of chiral dienes, which are precursors for RCM. For instance, etherification or esterification of the hydroxyl group with a moiety containing another terminal alkene (e.g., 4-penten-1-ol) would generate a diene. Subjecting this diene to a Grubbs catalyst would initiate an intramolecular RCM reaction to form a chiral cyclic ether, with the ring size dependent on the length of the tether. nih.govorganic-chemistry.org This strategy provides a powerful method for accessing chiral heterocyclic and carbocyclic scaffolds.
Table 3: Application of Synthetic Methodologies to this compound
| Methodology | Key Reagents | Expected Product from this compound | Synthetic Value |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | (2R,3S)-3-methyloxiran-2-yl)methanol | Versatile chiral epoxyalcohol intermediate. acs.orgdalalinstitute.com |
| Ozonolysis (after protection) | 1. TBDMS-Cl, Imidazole2. O₃3. Me₂S | (R)-2-(tert-butyldimethylsilyloxy)propanal | Chiral aldehyde for C-C bond formation. core.ac.uk |
| Ring-Closing Metathesis (after elaboration) | Grubbs Catalyst | Chiral Cyclic Ethers/Carbocycles | Access to complex chiral ring systems. nih.govorganic-chemistry.org |
Theoretical and Computational Chemistry Studies
Conformational Analysis and Stereochemical Modeling
Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule. cwu.edu By systematically rotating the dihedral angles associated with the hydroxyl and vinyl groups, different staggered and eclipsed conformations can be modeled. The relative stability of these conformers is then calculated, allowing for the prediction of the most populated shapes of the molecule in a given environment. This stereochemical modeling is the foundational step for accurately predicting spectroscopic properties and understanding reaction mechanisms. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic structure and reactivity of organic molecules. frontiersin.orgnih.gov DFT provides a good balance between computational cost and accuracy, making it suitable for investigating complex reaction pathways.
DFT calculations are highly effective in mapping out the step-by-step mechanism of chemical reactions. A notable example is the palladium-catalyzed amination of 3-buten-2-ol (B146109). frontiersin.orgnih.gov Computational studies have been used to investigate the reaction pathway, identifying key intermediates and transition states. nih.gov
In this specific reaction, DFT calculations show that the process involves the formation of a palladium-butenyl intermediate. nih.gov The nucleophile, an amine, can then attack this intermediate. The calculations can model the geometry of the transition state for this nucleophilic attack, providing information on bond-forming and bond-breaking distances. By calculating the energy of these transition states, chemists can predict which reaction pathways are most likely to occur. nih.gov
By calculating the Gibbs free energy of each reactant, intermediate, transition state, and product, an energetic landscape or reaction profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and rate.
In the palladium-catalyzed amination of 3-buten-2-ol, DFT studies have constructed detailed free energy profiles. researchgate.net These profiles reveal the energy barriers associated with different reaction pathways, explaining the observed outcomes. frontiersin.org For instance, the high regio- and stereoselectivity of the reaction is attributed to the steric hindrance between the but-3-en-2-ol substrate and the chiral phosphoramidite (B1245037) ligand on the palladium catalyst. nih.govresearchgate.net The calculations show a significant energy difference between the transition states leading to the R and S products, which explains why one enantiomer is formed preferentially. researchgate.net
Below is a table of calculated relative free energies for key transition states in the palladium-catalyzed amination of 3-buten-2-ol in a Tetrahydrofuran (THF) solvent, demonstrating the energetic preference for the pathway leading to the R-configured product. researchgate.net
| Transition State Species | Description | Relative Free Energy (kcal/mol) |
| TSI-IIb-R | Transition state for the down-attack direction leading to the R chiral configuration. | 14.3 |
| TSI-IIb-S | Transition state for the up-attack direction leading to the S chiral configuration. | 19.6 |
This interactive data table is based on findings from DFT calculations on the palladium-catalyzed amination of 3-buten-2-ol. researchgate.net
The 5.3 kcal/mol difference in activation energy makes the formation of the R-configured product significantly more favorable. researchgate.net
Spectroscopic Property Modeling for Structural and Mechanistic Insights (e.g., VCD, IR)
Computational chemistry is crucial for interpreting complex experimental spectra. By simulating spectra for known molecular structures, a direct comparison can be made with experimental data to confirm structural assignments.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light and is exceptionally sensitive to the three-dimensional structure of chiral molecules. wikipedia.orgnih.gov Quantum chemical calculations are essential for VCD analysis. wikipedia.org The process involves first performing a conformational analysis to identify all low-energy conformers. Then, the VCD and IR spectra for each conformer are calculated, typically using DFT. nih.gov The final predicted spectrum is a Boltzmann-weighted average of the individual spectra. By comparing the simulated spectrum of a specific enantiomer, such as (2R)-but-3-en-2-ol, with the experimental spectrum, the absolute configuration of the molecule can be unambiguously determined. jascoinc.comresearchgate.net
Infrared (IR) Spectroscopy: Theoretical calculations can accurately predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of peaks in an experimental IR spectrum. For this compound, the gas-phase IR spectrum shows several characteristic absorption bands. nist.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600 | O-H Stretch | Alcohol (-OH) |
| ~3080 | C-H Stretch | Alkene (=C-H) |
| ~2980 | C-H Stretch | Alkane (-C-H) |
| ~1645 | C=C Stretch | Alkene (C=C) |
This interactive data table highlights the main absorption bands in the IR spectrum of but-3-en-2-ol, with assignments based on established frequency ranges. nist.govspectroscopyonline.comdocbrown.info
The broadness of the O-H stretching band around 3600 cm⁻¹ in condensed phases is indicative of hydrogen bonding. docbrown.info Computational models can simulate these spectra, and the close match between calculated and experimental frequencies confirms the molecular structure. researchgate.net
Solvation Effects and Intermolecular Interactions in Reaction Systems
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these solvent effects in several ways.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.orgntnu.no This approach is computationally efficient and often provides a good approximation of bulk solvent effects. For example, in the DFT study of the amination of 3-buten-2-ol, calculations were performed using THF as a solvent to better reflect experimental conditions, revealing that the solvent stabilizes certain intermediates and transition states. frontiersin.org
Explicit solvent models involve including a number of individual solvent molecules in the calculation. ntnu.noresearchgate.net This method is more computationally intensive but is crucial for systems where specific solute-solvent interactions, such as hydrogen bonding, play a critical role. nih.govrsc.org For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, and these specific interactions with solvent molecules can alter conformational preferences and the energies of reaction intermediates. rsc.org Accurate modeling of these interactions is essential for a complete understanding of the molecule's behavior in solution. researchgate.netnih.gov
Future Research Directions and Emerging Trends
Sustainable and Green Chemistry Approaches for Synthesis
A major trend in the synthesis of chiral allylic alcohols is the adoption of green chemistry principles to minimize environmental impact. This involves reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key research areas include the use of free allylic alcohols as alkylating agents to improve atom economy by avoiding the pre-functionalization of the hydroxyl group, which generates stoichiometric waste. acs.orgnih.gov
Biocatalysis and chemoenzymatic methods are at the forefront of sustainable synthesis. Enzymes, such as lipases, can be used for kinetic resolutions of racemic allylic alcohols under mild conditions. nih.gov Dual-catalytic systems that combine the selectivity of enzymes with the reactivity of metal catalysts are also being explored to achieve dynamic kinetic resolutions, converting a racemic mixture entirely into a single desired enantiomer.
Another green approach is the development of solvent-free or highly concentrated reaction conditions. nih.gov Performing reactions without traditional organic solvents reduces cost, waste, and environmental pollution. Research focuses on designing catalysts that remain highly active and selective in the absence of a solvent or in environmentally benign solvents like water or ethanol.
| Strategy | Principle | Key Advantages | Representative Catalyst/System |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases) for enantioselective reactions. | High selectivity, mild conditions, biodegradable catalysts. | Candida antarctica lipase (B570770) B (CALB) |
| Direct Use of Allylic Alcohols | Employing the alcohol directly as a substrate without prior activation. | Higher atom economy, fewer synthetic steps, reduced waste. | Palladium or Iridium complexes |
| Solvent-Free Reactions | Conducting synthesis without a solvent medium. | Reduced waste, lower cost, potentially faster reactions. | Various metal catalysts designed for high concentration |
Exploration of Novel Reactivity and Uncharted Transformations
Researchers are continuously seeking to expand the synthetic utility of chiral allylic alcohols like (2R)-but-3-en-2-ol by discovering new reactions and transformations. A significant area of focus is the catalytic asymmetric allylic substitution, where the chiral alcohol is converted into other valuable chiral molecules. For instance, prochiral allylic alcohols can be transformed into chiral allylic amines through a palladium(II)-catalyzed allylic imidate rearrangement. nih.gov
Another powerful transformation is the conversion of allylic alcohols into chiral allylic esters. This can be achieved with high enantioselectivity through an SN2′ substitution of the corresponding trichloroacetimidate (B1259523) intermediate, catalyzed by a chiral palladium(II) complex. organic-chemistry.orgnih.gov This method provides access to a broad range of enantioenriched allylic esters, which are versatile synthetic intermediates. organic-chemistry.orgnih.gov
Furthermore, metal-catalyzed organic-chemistry.orgnih.gov-transpositions (isomerizations) of allylic alcohols offer a pathway to regio- and stereoisomeric allylic alcohols, often with high chirality transfer. rsc.org These rearrangements, promoted by catalysts like rhenium, can provide access to different structural motifs from a single chiral precursor. rsc.org The development of dual-catalytic systems, combining transition metals with organocatalysts, is also unlocking novel stereodivergent syntheses, allowing for the selective formation of any of the four possible stereoisomers from the same set of starting materials. acs.org
Integration with High-Throughput Experimentation and Automation
The discovery and optimization of complex asymmetric reactions are being accelerated by the integration of high-throughput experimentation (HTE) and laboratory automation. Robotic synthesis platforms, such as those from Chemspeed, enable researchers to perform a large number of experiments in parallel, rapidly screening libraries of catalysts, ligands, and reaction conditions. chiralpedia.comfairlamb.group This approach dramatically reduces the time and resources required to identify optimal systems for the synthesis of chiral molecules like this compound. fairlamb.groupnih.gov
Automated systems can precisely handle liquids and solids, control reaction temperatures, and perform in-situ sampling and analysis. nih.govnih.gov Microfluidic platforms, in particular, offer the advantage of performing reactions on a very small scale, minimizing the consumption of valuable materials during the screening and optimization phases. nih.gov The data generated from these high-throughput workflows can be used to train machine learning algorithms, which can then predict the outcomes of future experiments and guide the discovery process in a "closed-loop" or "self-driving" laboratory setting. chiralpedia.comnih.gov This synergy of robotics and artificial intelligence is transforming the traditional, trial-and-error approach to catalyst development into a more systematic and data-driven science. nih.gov
| Step | Description | Enabling Technology |
|---|---|---|
| 1. Design of Experiments | A matrix of experiments is designed to test variables (catalyst, ligand, solvent, temperature). | Statistical software (e.g., JMP, DoE software) |
| 2. Automated Execution | A robotic platform prepares and runs the reactions in parallel in small-scale reactors. | Robotic liquid/solid handlers (e.g., Chemspeed), automated reactors |
| 3. High-Throughput Analysis | Reaction outcomes (yield, enantiomeric excess) are analyzed rapidly. | Automated HPLC/GC systems with chiral columns |
| 4. Data Analysis & Modeling | Results are analyzed to build predictive models for reaction performance. | Machine learning algorithms, statistical analysis software |
| 5. Iterative Refinement | The model's predictions guide the next round of experiments for further optimization. | Closed-loop feedback systems |
Advanced Computational Design of Catalysts and Reactions Involving Chiral Allylic Alcohols
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. DFT calculations allow researchers to model reaction pathways, visualize transition states, and calculate the energy barriers that determine reaction rates and selectivity. scholaris.caresearchgate.netacs.org This insight is crucial for explaining the origin of enantioselectivity in reactions involving chiral allylic alcohols. researchgate.netacs.org
By understanding the non-covalent interactions between the substrate, catalyst, and reagents at the transition state, chemists can rationally design more effective catalysts. nih.govnih.gov For example, computational studies have been used to guide the development of chiral ligands for palladium-catalyzed allylic alkylations, leading to catalysts with improved enantioselectivity. pnas.org Virtual screening of large libraries of potential catalysts is another emerging application, where computational models are used to identify promising candidates for experimental testing, thereby saving significant time and resources. chiralpedia.com The integration of DFT-computed data with machine learning is creating powerful predictive tools that can accelerate the design of new, highly selective catalysts for transformations of chiral alcohols. chemrxiv.org
Development of New Analytical Techniques for Enantiomeric Purity and Reaction Monitoring
The accurate determination of enantiomeric purity (or enantiomeric excess, ee) is fundamental to asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant technique. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are particularly versatile and can be used in normal-phase, reversed-phase, or polar-organic modes to separate the enantiomers of a wide range of chiral compounds, including allylic alcohols and their derivatives. nih.govresearchgate.netchromatographyonline.com
Chiral Gas Chromatography (GC) is another powerful method, often used for more volatile compounds. Derivatization of the alcohol to an ester, such as an acetate (B1210297), can improve volatility and chromatographic resolution on columns like those based on modified cyclodextrins. udl.cat
Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative to chromatography. Using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), the enantiomers of a chiral alcohol can be distinguished in the NMR spectrum. researchgate.netnih.gov New and more effective CDAs are being developed to produce larger chemical shift differences between the resulting diastereomers, simplifying analysis and improving accuracy. nih.gov These advanced analytical methods are crucial not only for final product analysis but also for real-time reaction monitoring, providing valuable kinetic data that aids in mechanistic understanding and process optimization. nih.gov
Q & A
Q. Methodological Example :
- Experimental : Compare retention times in chiral GC with a racemic mixture as a control .
- Computational : Use DFT to simulate IR spectra and cross-validate with experimental peaks .
How can researchers ensure reproducibility in synthesizing this compound?
Basic Research Question
Document step-by-step protocols with precise reaction conditions (temperature, solvent purity, catalyst loading) and characterize intermediates using GC-MS or FTIR . Adhere to guidelines for reporting experimental details, such as including supplementary materials for extended datasets (e.g., NMR raw files) .
Q. Methodological Example :
- Control Variables : Standardize catalyst activation steps (e.g., Grubbs catalyst for olefin metathesis).
- Data Retention : Archive raw chromatograms and spectral data for peer review .
What strategies resolve discrepancies in reported enantiomeric excess (ee) values for this compound across studies?
Advanced Research Question
Contradictions may arise from analytical method variability (e.g., column degradation in chiral HPLC) or sample contamination . Mitigate by:
- Cross-Validation : Use orthogonal methods (e.g., polarimetry vs. chiral GC).
- Statistical Analysis : Apply Bland-Altman plots to assess inter-method agreement .
- Literature Review : Trace inconsistencies via citation chaining (Google Scholar’s "Cited by" feature) to identify methodological shifts over time .
Case Study :
If one study reports 95% ee via HPLC and another 88% via NMR, re-run both methods under identical conditions and validate with computational ee prediction models .
How to design a comparative study assessing catalytic systems for asymmetric synthesis of this compound?
Advanced Research Question
Use the P-E/I-C-O framework :
- Population (P) : Catalysts (e.g., organocatalysts vs. transition-metal complexes).
- Exposure/Intervention (E/I) : Reaction parameters (solvent, temperature).
- Comparison (C) : Baseline efficiency (e.g., uncatalyzed reaction).
- Outcome (O) : Yield, ee, and turnover frequency (TOF).
Q. Methodological Steps :
Experimental Design : Randomize catalyst testing order to minimize batch effects.
Data Collection : Use high-throughput screening for rapid TOF calculation.
Analysis : Apply ANOVA to identify statistically significant differences in ee/yield .
What computational approaches predict the physicochemical properties of this compound?
Methodological Research Question
Leverage quantum chemistry (e.g., DFT for dipole moment calculation) and molecular dynamics (MD) simulations to study solvation effects. QSPR models trained on analogous alcohols (e.g., (2R)-decan-2-ol) can estimate logP, boiling points, and reactivity .
Q. Workflow Example :
Input : Optimize 3D structure using Avogadro or Gaussian.
Simulation : Run MD in explicit solvent (e.g., water/ethanol mixtures).
Validation : Compare predicted logP with experimental shake-flask data .
How to address ethical considerations in publishing conflicting data on this compound’s toxicity?
Advanced Research Question
Follow ethical guidelines :
- Transparency : Disclose all raw data and analysis scripts in supplementary materials.
- Conflict Resolution : Reconcile contradictions via independent replication and cite prior work objectively.
- Data Ownership : Clarify contributions in multi-team studies to avoid authorship disputes .
Example Protocol :
If toxicity studies conflict, conduct a meta-analysis with standardized endpoints (e.g., LD50) and disclose funding sources to highlight potential biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
